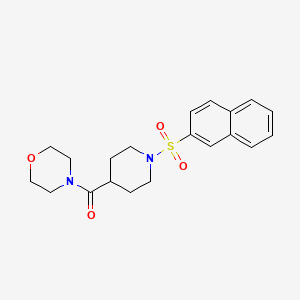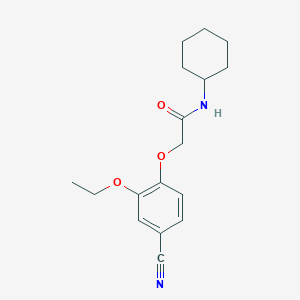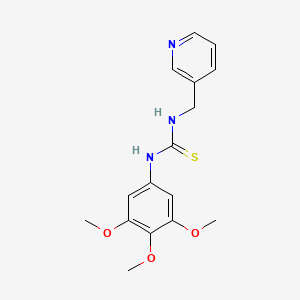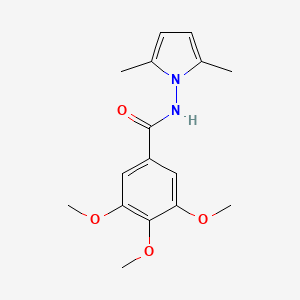
Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone
Descripción general
Descripción
Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a morpholine ring, a piperidine ring, and a naphthylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions would depend on the specific application of the compound. Morpholine and its derivatives continue to attract significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals , suggesting potential future applications in these areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylsulfonyl chloride with piperidine to form 1-(2-naphthylsulfonyl)piperidine. This intermediate is then reacted with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced morpholine or piperidine derivatives.
Substitution: Formation of various substituted morpholine or piperidine compounds.
Aplicaciones Científicas De Investigación
Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[4-(2-naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine
- 1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}azepane
Uniqueness
Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structural features make it a valuable compound for diverse applications in research and industry.
Propiedades
IUPAC Name |
morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(21-11-13-26-14-12-21)17-7-9-22(10-8-17)27(24,25)19-6-5-16-3-1-2-4-18(16)15-19/h1-6,15,17H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZAKADOCQBUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(piperidine-1-carbonyl)phenyl]naphthalene-1-carboxamide](/img/structure/B4242873.png)
![Ethyl 4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B4242879.png)


![N~1~-(2,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4242909.png)
![2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B4242921.png)
![2-{[4-(allyloxy)-2-chloro-5-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B4242923.png)


![2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B4242940.png)

![5-bromo-N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B4242950.png)
![14-(2-chlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B4242951.png)

